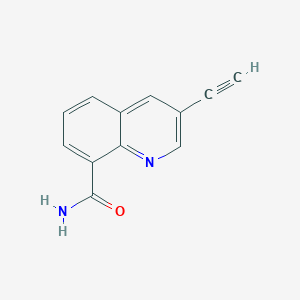
3-Ethynylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylquinoline-8-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the 3-position and a carboxamide group at the 8-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylquinoline-8-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives.
Ethynylation: The introduction of the ethynyl group at the 3-position can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, using ethynyl halides and appropriate catalysts.
Carboxamidation: The carboxamide group at the 8-position can be introduced through amidation reactions using carboxylic acid derivatives and amines under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline compounds, and various substituted quinoline analogs .
Scientific Research Applications
3-Ethynylquinoline-8-carboxamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Ethynylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. In cancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Quinoline-3-carboxamide: Known for its anti-inflammatory and immunomodulatory properties.
8-Methoxycoumarin-3-carboxamide: Exhibits potent anticancer activity against liver cancer.
Indole-3-carboxamide: Studied for its inhibitory activity against various enzymes.
Uniqueness: 3-Ethynylquinoline-8-carboxamide stands out due to the presence of both the ethynyl and carboxamide groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
1106785-31-2 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-ethynylquinoline-8-carboxamide |
InChI |
InChI=1S/C12H8N2O/c1-2-8-6-9-4-3-5-10(12(13)15)11(9)14-7-8/h1,3-7H,(H2,13,15) |
InChI Key |
FVYCGVPNXRWDOH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


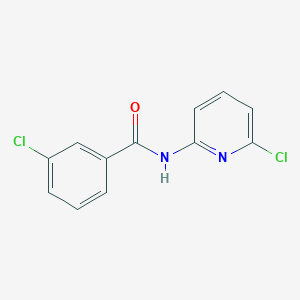
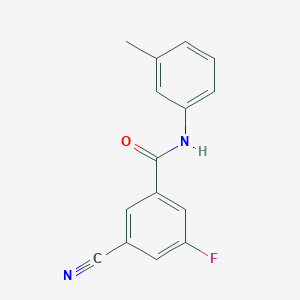
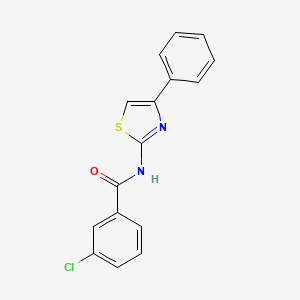
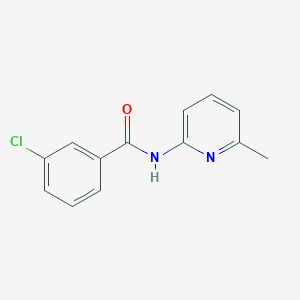
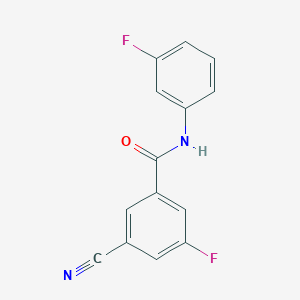
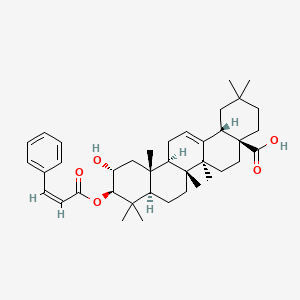
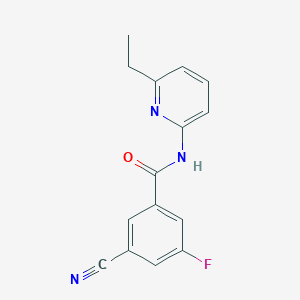
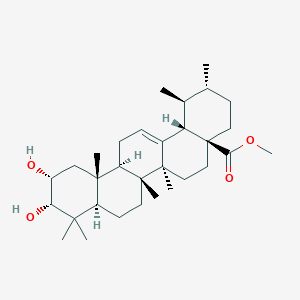
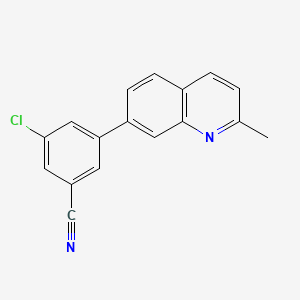
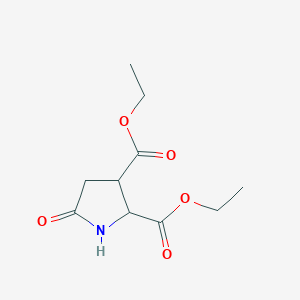
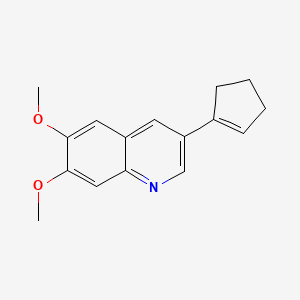
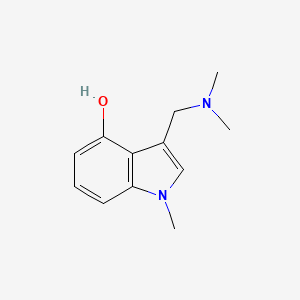
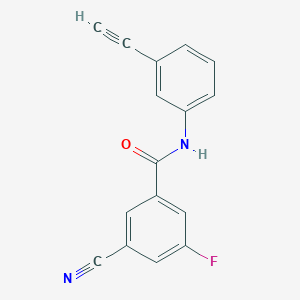
![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
